4,4'-disulfanediylbis(4,1-phenylene)dimethanol
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Overview
Description
4,4'-disulfanediylbis(4,1-phenylene)dimethanol is an organic compound with the molecular formula C14H14O2S2 and a molecular weight of 278.39 g/mol It is a disulfide derivative, characterized by the presence of two 4-(hydroxymethyl)phenyl groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4'-disulfanediylbis(4,1-phenylene)dimethanol can be synthesized through the oxidation of 4-mercaptobenzyl alcohol. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4,4'-disulfanediylbis(4,1-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to yield thiols or other sulfur-containing compounds.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, chloroform, and ether.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives .
Scientific Research Applications
4,4'-disulfanediylbis(4,1-phenylene)dimethanol is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is employed in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function . The disulfide bond plays a crucial role in these interactions, facilitating the transfer of electrons and the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Bis(4-hydroxyphenyl) disulfide: Similar structure but lacks the hydroxymethyl groups.
Bis(4-methoxyphenyl) disulfide: Contains methoxy groups instead of hydroxymethyl groups.
Bis(4-chlorophenyl) disulfide: Contains chlorine atoms instead of hydroxymethyl groups.
Uniqueness
Properties
IUPAC Name |
[4-[[4-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITNLQICZFPYKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)SSC2=CC=C(C=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524202 |
Source
|
Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7748-20-1 |
Source
|
Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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